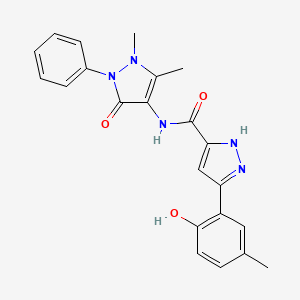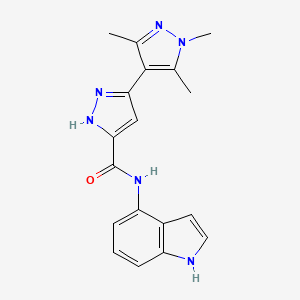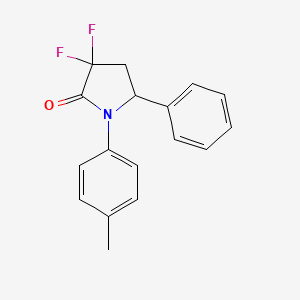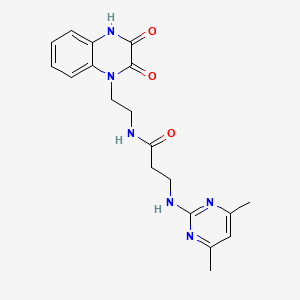
Desferrioxamine X1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desferrioxamine X1 is a chelating agent primarily used to treat iron and aluminum toxicity. It is a natural product isolated from the bacterium Streptomyces pilosus. The compound binds to free iron or aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desferrioxamine X1 is synthesized through a fermentation process involving Streptomyces pilosus. The bacterium produces desferrioxamine B, which is then chemically modified to produce this compound. The synthetic route involves the removal of trivalent iron ions from the desferrioxamine B complex .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces pilosus followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Desferrioxamine X1 primarily undergoes chelation reactions, where it binds to metal ions such as iron and aluminum. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The chelation reactions of this compound involve the use of aqueous solutions and physiological pH conditions. The compound forms stable complexes with trivalent metal ions, which are then excreted via the kidneys .
Major Products Formed
The major products formed from the chelation reactions of this compound are ferrioxamine and aluminoxamine, which are stable complexes of this compound with iron and aluminum, respectively .
Aplicaciones Científicas De Investigación
Desferrioxamine X1 has a wide range of scientific research applications:
Mecanismo De Acción
Desferrioxamine X1 exerts its effects by binding to trivalent metal ions, forming stable complexes that are excreted via the kidneys. The compound has a high affinity for ferric (Fe3+) and aluminum ions, forming ferrioxamine and aluminoxamine complexes, respectively. This binding reduces the free metal ion concentration in the bloodstream, thereby mitigating the toxic effects of metal ion overload .
Comparación Con Compuestos Similares
Similar Compounds
Deferiprone: Another iron chelator used to treat iron overload.
Deferasirox: An oral iron chelator used for the treatment of chronic iron overload.
Uniqueness
Desferrioxamine X1 is unique in its high affinity for both iron and aluminum ions, making it effective in treating both iron and aluminum toxicity. Its ability to form stable complexes with these metal ions and its natural origin from Streptomyces pilosus further distinguish it from other chelating agents .
Propiedades
Fórmula molecular |
C25H44N6O9 |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
1,11,21-trihydroxy-1,6,11,16,21,26-hexazacyclohentriacontane-2,5,12,15,22,25-hexone |
InChI |
InChI=1S/C25H44N6O9/c32-20-8-12-24(36)30(39)18-6-4-16-28-22(34)10-13-25(37)31(40)19-7-3-15-27-21(33)9-11-23(35)29(38)17-5-1-2-14-26-20/h38-40H,1-19H2,(H,26,32)(H,27,33)(H,28,34) |
Clave InChI |
YEUGMACLLZSLDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CC1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)






![N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B14090100.png)


![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)
